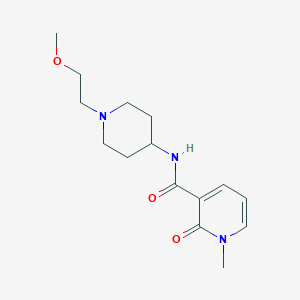

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a pyridine carboxamide moiety

Mecanismo De Acción

Target of Action

The primary target of this compound is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The inhibition of the Lp-PLA2 enzyme by this compound can potentially lead to a decrease in the formation of atherosclerotic plaques . This could have significant implications for the treatment of atherosclerosis and related cardiovascular disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-piperidone with 2-methoxyethylamine to form the piperidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are also employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Rilapladib: A lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor used in cardiovascular research.

4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-naphthamide:

Uniqueness

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Actividad Biológica

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyethyl group and a dihydropyridine moiety. Its molecular formula is C16H22N2O3 with a molecular weight of approximately 298.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of drug development.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound display a range of biological activities. Notably, compounds in this class have been associated with:

- Antitumor Effects : Similar derivatives have shown robust antitumor properties in xenograft models, indicating potential efficacy against cancer cells.

- Neuroprotective Effects : Some analogues exhibit neuroprotective properties, which could be beneficial for neurodegenerative diseases.

- Modulation of Receptor Activity : The compound may act as a positive allosteric modulator for specific receptors, enhancing their activity.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds reveal significant insights into how modifications affect biological potency. For instance, variations in the N-substituents on the piperidine ring can lead to changes in cellular potency and selectivity.

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | N-acylated derivative | Increased cellular potency |

| Compound B | Basic amine variant | Improved pharmacokinetics |

| Compound C | Fluorinated analogue | Enhanced receptor interaction |

The modification of the basicity of the piperidine nitrogen has profound effects on the cellular potency and overall pharmacological profile. For instance, lowering the pKa value through strategic substitutions has been shown to improve activity in cellular assays.

Antitumor Activity

A study demonstrated that a similar compound exhibited significant antitumor effects when tested in Karpas-422 xenograft models at dosages of 160 mg/kg. This finding underscores the potential therapeutic applications of this compound in oncology .

Neuroprotective Studies

Research into related dihydropyridine derivatives has indicated neuroprotective effects against oxidative stress-induced cell death. These findings suggest that the compound may offer protective benefits for neuronal cells, making it a candidate for further investigation in neurodegenerative conditions.

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation. Further pharmacological studies are necessary to elucidate these mechanisms fully.

Conclusion and Future Directions

This compound exhibits promising biological activity that warrants further investigation. Its potential applications in cancer therapy and neuroprotection highlight its importance in medicinal chemistry.

Future research should focus on:

- In-depth pharmacokinetic studies to assess bioavailability and metabolic stability.

- Expanded SAR investigations to optimize potency and selectivity.

- Clinical trials to evaluate safety and efficacy in human subjects.

Propiedades

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-17-7-3-4-13(15(17)20)14(19)16-12-5-8-18(9-6-12)10-11-21-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVKKGCZHKYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.